molecular formula C17H24N2O4S B2385550 N-(3,4-dimethoxybenzyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 1351615-93-4

N-(3,4-dimethoxybenzyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

Cat. No. B2385550
CAS RN: 1351615-93-4
M. Wt: 352.45
InChI Key: ZACKQKAXOVNNOJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide, also known as DMT, is a chemical compound that has been widely studied for its potential applications in scientific research. DMT is a member of the tryptamine family of compounds, which are known to have psychoactive effects when ingested, but DMT itself is not typically used for recreational purposes. Instead, it is primarily used in laboratory settings to study its effects on various biological systems.

Scientific Research Applications

Anticancer Potential

The compound exhibits promising anticancer effects due to its unique chemical structure. Researchers have investigated its ability to inhibit tumor growth and metastasis. Specifically, it may interfere with cancer cell signaling pathways, induce apoptosis (programmed cell death), and suppress angiogenesis (the formation of new blood vessels that feed tumors). Further studies are needed to explore its full potential as an anticancer agent .

Antibacterial Activity

N-(3,4-dimethoxybenzyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide has demonstrated antibacterial properties. It could be explored as a novel antimicrobial agent against drug-resistant bacteria. Researchers are investigating its mechanism of action and potential applications in treating bacterial infections .

Osteoporosis Treatment

Some studies suggest that this compound may have a role in osteoporosis management. It could enhance bone health by promoting osteoblast activity (cells responsible for bone formation) and inhibiting osteoclasts (cells that break down bone). However, more research is needed to validate its efficacy and safety in osteoporosis therapy .

Antioxidant Properties

The compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress and preventing various diseases. Antioxidants scavenge free radicals and reduce cellular damage. Researchers are investigating its potential as a natural antioxidant in dietary supplements or functional foods .

Neuroprotective Effects

Preliminary studies suggest that N-(3,4-dimethoxybenzyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide may have neuroprotective properties. It could potentially mitigate neurodegenerative conditions by reducing oxidative stress, inflammation, and neuronal damage. However, more research is needed to validate these findings .

Applications in Drug Delivery

Due to its spirocyclic structure, this compound could serve as a scaffold for designing drug delivery systems. Researchers are exploring its use as a carrier for targeted drug delivery, enhancing drug stability, and improving bioavailability .

Potential in Flavor and Fragrance Industry

The compound’s aromatic properties make it interesting for the flavor and fragrance industry. It could contribute to creating novel scents or flavors. However, further investigations are required to understand its sensory characteristics and safety profile .

Other Applications

Beyond the mentioned fields, researchers continue to explore additional applications. These include its role in synthetic chemistry, material science, and as a starting point for designing new bioactive molecules .

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-21-14-4-3-13(11-15(14)22-2)12-18-16(20)19-7-5-17(6-8-19)23-9-10-24-17/h3-4,11H,5-10,12H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACKQKAXOVNNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCC3(CC2)OCCS3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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